molecular formula C17H11F3N2O3 B11780695 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11780695
M. Wt: 348.28 g/mol
InChI Key: WVQKGLIJYZCENO-UHFFFAOYSA-N
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Description

4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a trifluoromethyl group, an oxadiazole ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The trifluoromethyl group is introduced via trifluoromethylation reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfonates . The final step involves the formation of the benzaldehyde moiety, which can be achieved through various aldehyde-forming reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H11F3N2O3

Molecular Weight

348.28 g/mol

IUPAC Name

4-[[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)14-4-2-1-3-13(14)16-21-15(25-22-16)10-24-12-7-5-11(9-23)6-8-12/h1-9H,10H2

InChI Key

WVQKGLIJYZCENO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C=O)C(F)(F)F

Origin of Product

United States

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